

# Application of Dicyanamide in the Synthesis of Pharmaceuticals

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## Compound of Interest

Compound Name: **Dicyanamide**

Cat. No.: **B8802431**

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## Application Notes

Dicyandiamide (DCDA), also known as cyanoguanidine, is a versatile and cost-effective reagent that serves as a fundamental building block in the synthesis of a wide array of pharmaceutical compounds.<sup>[1][2]</sup> Its utility stems from its unique chemical structure, which features multiple reactive sites, including a nitrile group and amino groups, allowing it to participate in various chemical transformations.<sup>[1]</sup> **Dicyanamide** is a key precursor in the industrial production of guanidine and biguanide derivatives, which are prominent pharmacophores in medicinal chemistry.<sup>[3]</sup> These functional groups are present in a range of therapeutic agents, including antidiabetic, antimalarial, and potential anticancer drugs.

The biguanide moiety, for instance, is the cornerstone of the widely prescribed antidiabetic drug, Metformin.<sup>[3][4]</sup> The synthesis of Metformin typically involves the reaction of **dicyanamide** with dimethylamine hydrochloride.<sup>[2][5]</sup> Furthermore, **dicyanamide** is a crucial intermediate in the synthesis of the antimalarial drug Proguanil, where it is used to construct the biguanide core of the molecule.<sup>[6]</sup>

Beyond these well-established examples, **dicyanamide** is employed in the synthesis of various heterocyclic compounds with biological activity. Its reactions with amino acids, amides, and amines can lead to the formation of guanidinyl pyrazolones and other biguanide derivatives, some of which have demonstrated antibacterial and antiglycation properties.<sup>[7][8]</sup> The reactivity

of **dicyanamide** also extends to the synthesis of triazine derivatives, which are another important class of bioactive molecules.[9][10]

The application of **dicyanamide** in pharmaceutical synthesis is continually expanding, with ongoing research into new reactions and its use as a synthon for novel therapeutic agents. Its ready availability and versatile reactivity make it an invaluable tool for drug discovery and development professionals.

Table 1: Synthesis of Pharmaceuticals and Bioactive Compounds using **Dicyanamide**

Product	Starting Materials	Reagents/Solvent	Reaction Conditions	Yield (%)	Reference
Metformin Hydrochloride	Dicyandiamide, Dimethylamine	Ethanol	Microwave irradiation (540 W) for 5 min	92%	<a href="#">[2]</a>
Metformin Hydrochloride	Dicyandiamide, Dimethylamine	Methanol, Sodium Methoxide, Hydrochloric Acid	30°C, 5 hours	96.3%	<a href="#">[5]</a>
Proguanil Impurity C (1,5-bis(4-chlorophenyl)biguanide)	p-chlorophenyl dicyanamide, p-chloroaniline	Dilute Hydrochloric Acid, Water	70°C, 65 hours	60%	
Guanidinyl Pyrazolones	Dicyandiamide, Amino Acids	Aqueous Sulphuric Acid or Hydrochloric Acid	Not specified	Good yields	<a href="#">[3]</a> <a href="#">[7]</a>
Biguanides	Dicyandiamide, Amines/Amides	Aqueous Sulphuric Acid or Hydrochloric Acid	Not specified	Good yields	<a href="#">[3]</a> <a href="#">[7]</a>

## Experimental Protocols

### Protocol 1: Synthesis of Metformin Hydrochloride via Microwave Irradiation

This protocol is adapted from a green chemistry approach for the synthesis of Metformin hydrochloride.[\[2\]](#)

**Materials:**

- Dicyandiamide
- Dimethylamine hydrochloride
- Ethanol
- Preparative Thin Layer Chromatography (TLC) plate (silica gel)
- Microwave oven (domestic or laboratory grade)
- Standard laboratory glassware

**Procedure:**

- Prepare a solution of dicyandiamide (0.42 g) and dimethylamine hydrochloride (0.40 g) in 5 mL of ethanol.
- Spot an array of this solution onto a preparative TLC plate.
- Place the spotted TLC plate in a microwave oven and irradiate at 540 W for a total of 5 minutes, using intermittent irradiation in 40-second intervals.
- To monitor the reaction, a smaller reference TLC plate can be spotted and irradiated alongside the preparative plate. The reference plate can be visualized in an iodine chamber to identify the product spot.
- After irradiation, scratch the silica gel from the area corresponding to the product on the preparative TLC plate.
- Extract the product from the silica gel using ethanol.
- Evaporate the ethanol to afford Metformin hydrochloride.
- The reported yield for this procedure is 92%.<sup>[2]</sup> The product can be characterized by <sup>13</sup>C-NMR (125 MHz, D<sub>2</sub>O):  $\delta$  (ppm): 160.6, 158.9, 38.1.<sup>[2]</sup>

### Protocol 2: Synthesis of Proguanil Precursor (1,5-bis(4-chlorophenyl)biguanide)

This protocol is based on the synthesis of a known impurity of Proguanil, which follows the same fundamental reaction pathway as Proguanil synthesis.

#### Materials:

- p-chlorophenyl **dicyanamide**
- p-chloroaniline
- Dilute hydrochloric acid
- Water
- Standard laboratory glassware

#### Procedure:

- Dissolve p-chloroaniline in a dilute hydrochloric acid solution.
- In a separate vessel, create a 1:1 (v/v) mixture of p-chlorophenyl **dicyanamide** and water.
- Add the p-chloroaniline solution to the p-chlorophenyl **dicyanamide** mixture.
- Heat the reaction mixture to 70°C and maintain this temperature for 65 hours.
- After the reaction is complete, cool the mixture to 30°C.
- Filter the reaction mixture to collect the solid product.
- Wash the collected solid with water.
- The resulting solid is 1,5-bis(4-chlorophenyl)biguanide, obtained with a reported yield of 60%.

### Protocol 3: General Synthesis of Biguanides from Dicyandiamide and Amines

This generalized protocol is based on the reaction of dicyandiamide with various amines to form biguanide derivatives.[3][7]

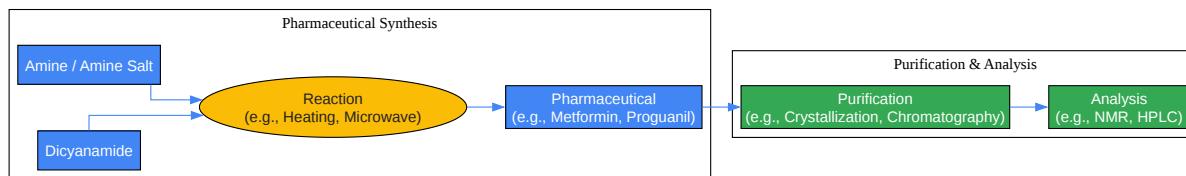
#### Materials:

- Dicyandiamide
- Amine (e.g., aniline, alkylamine)
- Aqueous hydrochloric acid or sulfuric acid
- Standard laboratory glassware

#### Procedure:

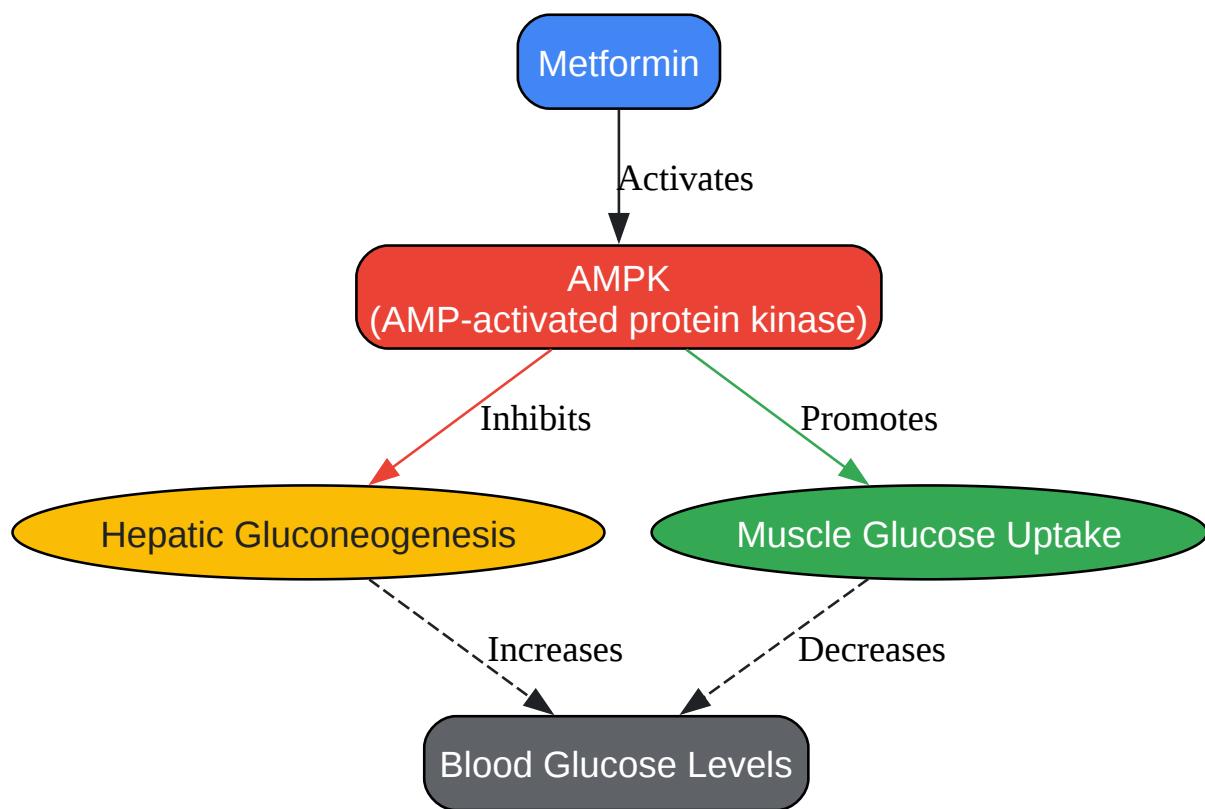
- In a round-bottom flask, dissolve dicyandiamide in an aqueous solution of either hydrochloric acid or sulfuric acid.
- Add the desired amine to the reaction mixture.
- The reaction mechanism involves the nucleophilic addition of the amino group to the cyano group of **dicyanamide**.[3]
- Reaction conditions such as temperature and reaction time will vary depending on the specific amine used. For many reactions, heating may be required.
- Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).
- Upon completion, the biguanide product can be isolated and purified using standard techniques such as crystallization or chromatography.

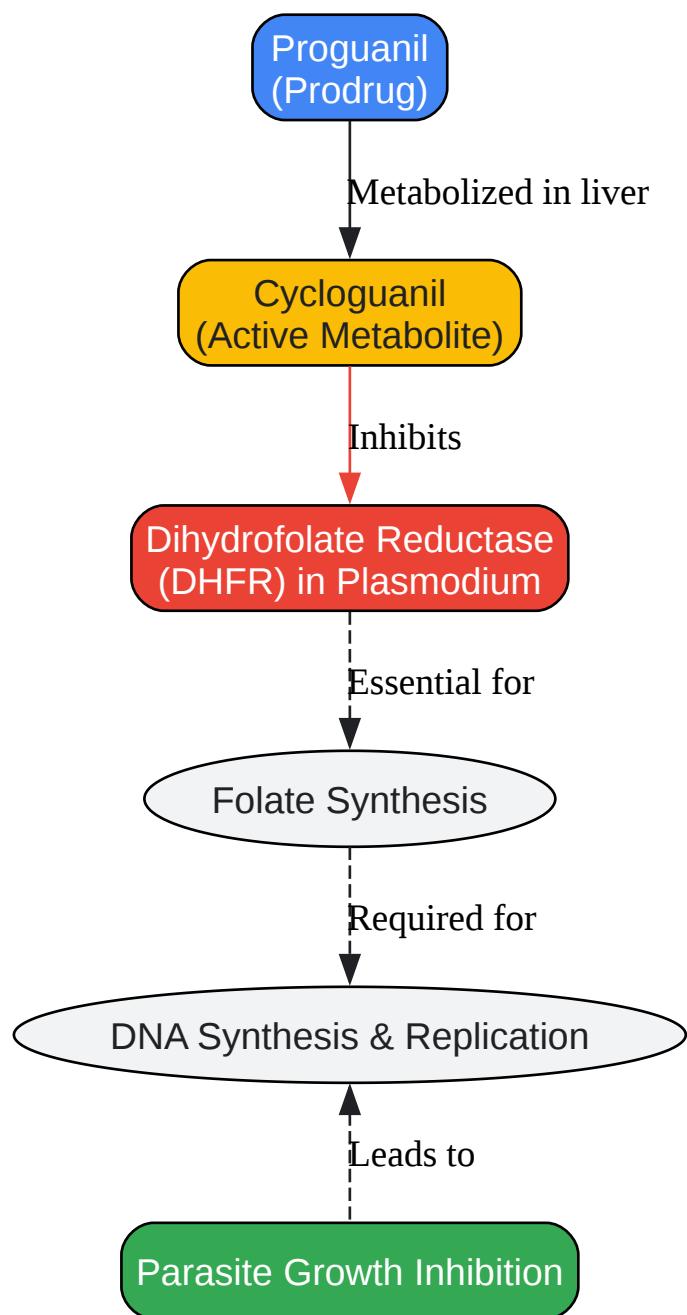
## Visualizations



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Caption: General experimental workflow for the synthesis of pharmaceuticals from **dicyanamide**.





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